Cas no 851176-35-7 ((5-chlorothiophen-2-yl)methyl(prop-2-en-1-yl)amine)

(5-chlorothiophen-2-yl)methyl(prop-2-en-1-yl)amine structure
851176-35-7 structure
Product Name:(5-chlorothiophen-2-yl)methyl(prop-2-en-1-yl)amine
CAS No:851176-35-7
MF:C8H10ClNS
MW:187.689699649811
CID:3107765
PubChem ID:2564729
Update Time:2025-04-21

(5-chlorothiophen-2-yl)methyl(prop-2-en-1-yl)amine Chemical and Physical Properties

Names and Identifiers

    • N-[(5-chlorothien-2-yl)methyl]prop-2-en-1-amine
    • 851176-35-7
    • N-((5-CHLOROTHIOPHEN-2-YL)METHYL)PROP-2-EN-1-AMINE
    • G21584
    • [(5-chlorothiophen-2-yl)methyl](prop-2-en-1-yl)amine
    • CS-0223983
    • Z57057704
    • AKOS000247606
    • EN300-11731
    • N-[(5-chlorothiophen-2-yl)methyl]prop-2-en-1-amine
    • (5-chlorothiophen-2-yl)methyl(prop-2-en-1-yl)amine
    • Inchi: 1S/C8H10ClNS/c1-2-5-10-6-7-3-4-8(9)11-7/h2-4,10H,1,5-6H2
    • InChI Key: GCSHWICQDNLLHX-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(CNCC=C)S1

Computed Properties

  • Exact Mass: 187.0222482Da
  • Monoisotopic Mass: 187.0222482Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 4
  • Complexity: 129
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 40.3Ų

Experimental Properties

  • Density: 1.2±0.1 g/cm3
  • Melting Point: 120-122 °C
  • Boiling Point: 244.6±30.0 °C at 760 mmHg
  • Flash Point: 101.7±24.6 °C
  • Vapor Pressure: 0.0±0.5 mmHg at 25°C

(5-chlorothiophen-2-yl)methyl(prop-2-en-1-yl)amine Security Information

(5-chlorothiophen-2-yl)methyl(prop-2-en-1-yl)amine Pricemore >>

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